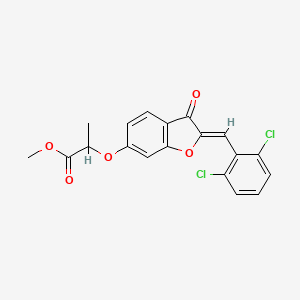
(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C19H14Cl2O5 and its molecular weight is 393.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-methyl 2-((2-(2,6-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with significant potential in medicinal and agricultural applications. Its complex structure features a benzofuran moiety, a dichlorobenzylidene group, and an ester functional group, which contribute to its diverse biological activities.
Chemical Structure and Properties
The compound's molecular formula is C18H12Cl2O5, with a molecular weight of 379.2 g/mol. The Z-configuration indicates a specific geometric arrangement around the double bond, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H12Cl2O5 |
| Molecular Weight | 379.2 g/mol |
| Purity | Typically >95% |
| IUPAC Name | Methyl 2-[[(2Z)-2-[(2,6-dichlorobenzylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate] |
The precise biological targets of this compound remain largely unidentified. However, its structural similarities to other benzoic acid derivatives suggest that it may interact with biological systems through various mechanisms:
- Hydrogen Bonding
- Van der Waals Forces
- π−π Stacking
- Dipole-Dipole Interactions
These interactions may lead to significant biological effects such as antibacterial activity and potential herbicidal properties.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit notable antibacterial properties. For instance, derivatives of similar compounds have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways.
Herbicidal Potential
The compound's unique structure suggests potential applications in agricultural chemistry as a herbicide. Its ability to interfere with plant growth hormones could be explored further for developing new herbicidal agents.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study assessed the antimicrobial properties of several benzofuran derivatives, including those similar to this compound. Results indicated effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . -
Herbicidal Activity Assessment :
Research conducted on various dichlorobenzylidene derivatives demonstrated their capability to inhibit the growth of common weeds. The study highlighted the potential for these compounds to be developed into effective herbicides .
Eigenschaften
IUPAC Name |
methyl 2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-11-6-7-12-16(8-11)26-17(18(12)22)9-13-14(20)4-3-5-15(13)21/h3-10H,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXAESKBKJKTKB-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














